2-N,N-dimethylbenzothiazole-sulphenamide 2-N,N-dimethylbenzothiazole-sulphenamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13899849
InChI: InChI=1S/C9H10N2S2/c1-11(2)13-9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3
SMILES:
Molecular Formula: C9H10N2S2
Molecular Weight: 210.3 g/mol

2-N,N-dimethylbenzothiazole-sulphenamide

CAS No.:

Cat. No.: VC13899849

Molecular Formula: C9H10N2S2

Molecular Weight: 210.3 g/mol

* For research use only. Not for human or veterinary use.

2-N,N-dimethylbenzothiazole-sulphenamide -

Specification

Molecular Formula C9H10N2S2
Molecular Weight 210.3 g/mol
IUPAC Name N-(1,3-benzothiazol-2-ylsulfanyl)-N-methylmethanamine
Standard InChI InChI=1S/C9H10N2S2/c1-11(2)13-9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3
Standard InChI Key MFJZDMOREHOEIW-UHFFFAOYSA-N
Canonical SMILES CN(C)SC1=NC2=CC=CC=C2S1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzothiazole ring—a fused bicyclic system comprising a benzene ring and a thiazole moiety—linked to a sulfenamide group (–S–N(CH₃)₂) at the 2-position. The planar benzothiazole system contributes to aromatic stability, while the sulfenamide group introduces polarity and nucleophilic reactivity. X-ray crystallographic studies of analogous benzothiazolesulfenamides reveal a dihedral angle of approximately 15° between the benzothiazole plane and the sulfenamide group, optimizing steric interactions .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₉H₁₀N₂S₂
Molecular Weight226.32 g/mol
Melting Point98–102°C (lit.)
SolubilitySoluble in DMSO, acetone; insoluble in water
LogP (Octanol-Water)2.85

The sulfenamide’s N,N-dimethyl substituents enhance lipophilicity, as evidenced by the logP value, facilitating membrane permeability in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-N,N-dimethylbenzothiazole-sulphenamide typically proceeds via a two-step protocol:

  • Formation of 2-Mercaptobenzothiazole (MBT):
    MBT is synthesized through the cyclization of o-aminothiophenol with carbon disulfide under alkaline conditions. This reaction, conducted at 80–90°C for 6–8 hours, yields MBT with >90% purity .

  • Sulfenamide Formation:
    MBT reacts with dimethylamine hydrochloride in the presence of an oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite). The reaction, performed in an aqueous ethanol medium at 50–60°C, achieves a 65–70% yield .

MBT+(CH₃)₂NH\cdotpHClOxidant2-N,N-Dimethylbenzothiazole-sulphenamide+H₂O+HCl\text{MBT} + \text{(CH₃)₂NH·HCl} \xrightarrow{\text{Oxidant}} \text{2-N,N-Dimethylbenzothiazole-sulphenamide} + \text{H₂O} + \text{HCl}

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance reaction control and yield. Key parameters include:

  • Temperature: Maintained at 55±2°C to prevent side reactions.

  • Residence Time: 30–45 minutes for complete conversion.

  • Purification: Crystallization from ethyl acetate yields >98% pure product .

Biological Activity and Mechanisms

Antimicrobial Efficacy

2-N,N-Dimethylbenzothiazole-sulphenamide exhibits broad-spectrum activity against Gram-positive bacteria and fungi. Minimum inhibitory concentration (MIC) assays reveal:

Table 2: Antimicrobial Activity Profile

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound disrupts microbial cell walls by inhibiting enzymes involved in peptidoglycan synthesis. Additionally, it chelates essential metal ions, impairing microbial metabolism .

Industrial Applications

Vulcanization Acceleration

In rubber manufacturing, the compound acts as a delayed-action accelerator, forming sulfur bridges between polymer chains. It improves tensile strength and thermal stability, with optimal performance at 1.5–2.5 phr (parts per hundred rubber).

Table 3: Vulcanization Performance Metrics

PropertyUnvulcanized RubberVulcanized Rubber (with Accelerator)
Tensile Strength (MPa)8.224.7
Elongation at Break (%)350580
Tear Resistance (N/mm)1538

Recent Advances and Future Directions

Recent research explores functionalization of the benzothiazole core to enhance bioactivity. For instance, introducing electron-withdrawing groups at the 6-position increases antimicrobial potency by 3–5 fold . Hybrid derivatives combining benzothiazole-sulphenamide with quinoline moieties show promise as dual-action antibacterials and antifungals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator